4-phenyl-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol
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Overview
Description
4-phenyl-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which includes a triazole ring, a phenyl group, and a pyrimidinylsulfanylmethyl moiety. The presence of these functional groups imparts a range of biological activities and chemical reactivity, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of this compound with hydrazine hydrate in the presence of a base, such as sodium hydroxide, to form the triazole ring. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the production while maintaining the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether under an inert atmosphere.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted triazole compounds, each with distinct chemical and biological properties .
Scientific Research Applications
4-phenyl-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-phenyl-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: By inhibiting key enzymes, the compound can disrupt critical biological pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-phenyl-3-(pyridin-2-ylsulfanylmethyl)-1H-1,2,4-triazole-5-thione
- 4-phenyl-3-(pyrimidin-4-ylsulfanylmethyl)-1H-1,2,4-triazole-5-thione
- 4-phenyl-3-(pyrimidin-2-ylsulfanylmethyl)-1H-1,2,4-triazole-5-sulfone
Uniqueness
4-phenyl-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the pyrimidinylsulfanylmethyl moiety enhances its ability to interact with biological targets, making it a valuable compound for drug development and other applications .
Properties
IUPAC Name |
4-phenyl-3-(pyrimidin-2-ylsulfanylmethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5S2/c19-13-17-16-11(9-20-12-14-7-4-8-15-12)18(13)10-5-2-1-3-6-10/h1-8H,9H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSAYTWQROEDKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CSC3=NC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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